molecular formula C8H12ClN3O B8499856 N-(3-[chloroacetamido]propyl)imidazole

N-(3-[chloroacetamido]propyl)imidazole

Cat. No.: B8499856
M. Wt: 201.65 g/mol
InChI Key: KOOYMNNVSIFQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-[chloroacetamido]propyl)imidazole is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-chloro-N-(3-imidazol-1-ylpropyl)acetamide

InChI

InChI=1S/C8H12ClN3O/c9-6-8(13)11-2-1-4-12-5-3-10-7-12/h3,5,7H,1-2,4,6H2,(H,11,13)

InChI Key

KOOYMNNVSIFQGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 14.9 g of chloroacetyl chloride in 25 ml of methylene chloride was added to a stirred solution of 15.0 g of 1-(3-aminopropyl)imidazole in 75 ml of methylene chloride at 0° C. The rate of addition was controlled to keep the reaction temperature below 15° C. During the course of the reaction a brown gummy viscous oil separated out of solution. Approximately two-thirds of the way through the addition, 50 ml of 20% NaOH was added to the mixture, and the oil went into solution. After the addition was completed, the mixture was stirred at room temperature for 15 minutes. The water layer was removed, the organic layer was dried over MgSO4 and filtered, and the solvent was removed under vacuum to give a yellow oil. The oil was dissolved in 30 ml of water and the pH was adjusted to approximately 3.0. Analysis for organic chloride indicated dimerization and/or trimerization had occurred.
Quantity
14.9 g
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reactant
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15 g
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reactant
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25 mL
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solvent
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75 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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